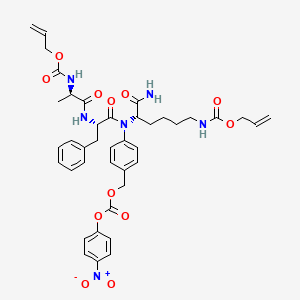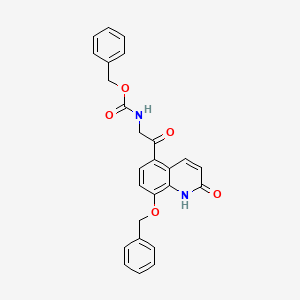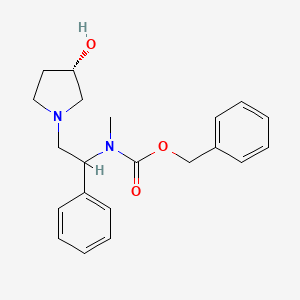
4-O-beta-d-mannopyranosyl-d-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-(b-D-Mannopyranosyl)-D-glucose is a disaccharide composed of a mannose and a glucose molecule. It is a biochemical compound used primarily in proteomics research. The molecular formula of 4-O-(b-D-Mannopyranosyl)-D-glucose is C12H22O11, and it has a molecular weight of 342.3 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(b-D-Mannopyranosyl)-D-glucose typically involves the glycosylation of D-glucose with a mannose donor. This reaction is often catalyzed by enzymes such as glycosyltransferases or by using chemical catalysts under controlled conditions. The reaction conditions include maintaining a specific temperature, pH, and solvent environment to ensure the successful formation of the glycosidic bond.
Industrial Production Methods
Industrial production of 4-O-(b-D-Mannopyranosyl)-D-glucose may involve biotechnological methods using microbial fermentation. Microorganisms engineered to express specific glycosyltransferases can be used to produce the compound in large quantities. The fermentation process is followed by purification steps to isolate the desired disaccharide.
Análisis De Reacciones Químicas
Types of Reactions
4-O-(b-D-Mannopyranosyl)-D-glucose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose and mannose units can be oxidized to form corresponding acids.
Reduction: The carbonyl group in the glucose unit can be reduced to form an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of gluconic acid and mannonic acid.
Reduction: Formation of glucitol (sorbitol) and mannitol.
Substitution: Formation of various glycosides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-O-(b-D-Mannopyranosyl)-D-glucose has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Employed in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other complex carbohydrates.
Mecanismo De Acción
The mechanism of action of 4-O-(b-D-Mannopyranosyl)-D-glucose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds in glycoproteins and glycolipids. The compound may also interact with carbohydrate-binding proteins, influencing cellular processes such as cell signaling and adhesion.
Comparación Con Compuestos Similares
Similar Compounds
4-O-(b-D-Mannopyranosyl)-D-mannose: Another disaccharide with similar structural features but composed of two mannose units.
4-O-(b-D-Glucopyranosyl)-D-glucose:
4-O-(b-D-Galactopyranosyl)-D-glucose:
Uniqueness
4-O-(b-D-Mannopyranosyl)-D-glucose is unique due to its specific glycosidic linkage between mannose and glucose, which imparts distinct biochemical properties. Its ability to participate in various glycosylation reactions and its role in biological systems make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H22O11 |
|---|---|
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12-/m0/s1 |
Clave InChI |
DKXNBNKWCZZMJT-GFRRCQKTSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B11830003.png)
![tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11830012.png)

![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B11830028.png)
![2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone](/img/structure/B11830041.png)




![Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11830062.png)

![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)

